Regioisomeric Purity: Ethyl 5-Methylisoxazole-4-Carboxylate Versus 3-Methylisoxazole-4-Ethyl Formate Impurity
An optimized industrial synthesis of Ethyl 5-methylisoxazole-4-carboxylate achieves >99.0 % product content with the regioisomeric impurity 3-methylisoxazole-4-ethyl formate held below 1.0 %, as disclosed in patent CN-102786489-A [1]. In contrast, generic preparations of related isoxazole esters frequently contain 2–5 % regioisomeric contaminants, which persist through to the final API and require costly chromatographic removal [2].
| Evidence Dimension | Regioisomeric impurity content (3-methylisoxazole-4-ethyl formate) |
|---|---|
| Target Compound Data | <1.0 % |
| Comparator Or Baseline | Generic isoxazole-4-carboxylate ester preparations: typically 2–5 % regioisomer |
| Quantified Difference | At least 2- to 5-fold lower regioisomer impurity in target compound |
| Conditions | Industrial two-step condensation–cyclization process; purity determined by GC/HPLC |
Why This Matters
Low regioisomer content directly translates to reduced purification burden in leflunomide manufacture and lower risk of pharmacopoeial impurity failure.
- [1] PubChem Patent Summary: CN-102786489-A, A kind of preparation method of ethyl 5-methylisoxazole-4-carboxylate (content >99.0 %, isomer <1.0 %). View Source
- [2] Dissertation: Yu, Z.; Meng, Q. Research on Synthetic Process Optimization and Quality Control of Leflunomide, Dalian University of Technology, 2012 (isomer impurity identification and control). View Source
